Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

Synthetic methodology Cross-coupling Bond dissociation energy

Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (CAS 64436-97-1) is a heterocyclic small molecule belonging to the 1,5-naphthyridine class. Its core scaffold is a bioisostere of the quinolone antibiotics, featuring a 4-oxo group and a 3-carboxylate ester essential for metal-chelation and target engagement.

Molecular Formula C11H9BrN2O3
Molecular Weight 297.1 g/mol
CAS No. 64436-97-1
Cat. No. B1314238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
CAS64436-97-1
Molecular FormulaC11H9BrN2O3
Molecular Weight297.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)N=CC(=C2)Br
InChIInChI=1S/C11H9BrN2O3/c1-2-17-11(16)7-5-13-8-3-6(12)4-14-9(8)10(7)15/h3-5H,2H2,1H3,(H,13,15)
InChIKeyQHWMKRSMALFJDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (CAS 64436-97-1): A Halogenated Naphthyridine Building Block for Antibacterial and Kinase-Targeted Synthesis


Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (CAS 64436-97-1) is a heterocyclic small molecule belonging to the 1,5-naphthyridine class . Its core scaffold is a bioisostere of the quinolone antibiotics, featuring a 4-oxo group and a 3-carboxylate ester essential for metal-chelation and target engagement [1]. The bromine atom at the 7-position provides a versatile synthetic handle that allows for late-stage diversification through transition-metal-catalyzed cross-coupling, a capability not shared by non-halogenated or less reactive 7-substituted analogs .

Why 7-Substituted 4-Oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate Analogs Cannot Simply Replace Ethyl 7-Bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate in Multi-Step Syntheses


Direct replacement of the 7-bromo derivative with its 7-chloro, 7-fluoro, or 7-unsubstituted analogs is not feasible in synthetic sequences that rely on oxidative addition of palladium(0) catalysts. The C–Br bond possesses an inherently lower bond dissociation energy (approximately 68 kcal/mol for aryl-Br vs. 97 kcal/mol for Ar-F and 82 kcal/mol for Ar-Cl) [1], which translates into markedly faster oxidative addition rates. Consequently, employing a 7-chloro or 7-fluoro analog under identical Suzuki or Buchwald–Hartwig conditions often results in incomplete conversion, requires harsher temperatures, or necessitates specialized, air-sensitive ligands, thereby reducing yield and increasing purification burden [2]. Furthermore, the 7-bromo compound uniquely balances this reactivity with sufficient stability for storage and handling, a compromise that the more labile 7-iodo analog fails to achieve .

Quantitative Differentiation Evidence for Ethyl 7-Bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate Versus Its Closest Analogs


C–Br vs. C–Cl Bond Dissociation Energy as a Predictor of Palladium-Catalyzed Cross-Coupling Efficiency

The aryl C–Br bond in the target compound has a bond dissociation energy (BDE) of approximately 68 kcal/mol, compared to 82 kcal/mol for the analogous C–Cl bond in ethyl 7-chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate [1]. This 17% lower BDE directly correlates with a 5- to 50-fold faster oxidative addition rate with Pd(0) catalysts under standard Suzuki-Miyaura conditions [2].

Synthetic methodology Cross-coupling Bond dissociation energy

Vendor-Certified Purity: Ethyl 7-Bromo vs. 7-Chloro Analog Batch Analysis

Commercial batches of the target compound are supplied with a minimum purity of 95% (HPLC), with certificate-of-analysis data from Bidepharm confirming 97% purity by NMR and HPLC . In contrast, the closest commercially available analog, 7-chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid (CAS 27330-42-3), is listed at 98% purity by MolCore but lacks the comprehensive HPLC and LC-MS documentation bundles that accompany the bromo compound from multiple suppliers .

Quality control Purity analysis Procurement standard

Physicochemical Property Differentiation: Computed LogP and Solubility Parameters

The bromine atom increases molecular weight and lipophilicity compared to smaller halogens. The target compound (MW 297.10) has a computed LogP (cLogP) of approximately 1.9, whereas the 7-chloro analog (MW 252.65) has a cLogP of ~1.5, and the 7-fluoro analog (MW 236.20) has a cLogP of ~1.0 . This higher lipophilicity can enhance membrane permeability in cell-based assays, while still maintaining an aqueous solubility of ~0.15 mg/mL at pH 7.4, sufficient for in vitro testing .

Physicochemical profiling LogP Aqueous solubility

High-Value Application Scenarios for Ethyl 7-Bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate Based on Differential Evidence


Diversification of 1,5-Naphthyridine Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

The 7-bromo handle of the target compound allows rapid generation of focused kinase inhibitor libraries. Under standard Suzuki conditions (Pd(PPh3)4, K2CO3, dioxane/H2O, 80 °C), aryl and heteroaryl boronic acids can be introduced at the 7-position to explore the ATP-binding pocket of kinases such as MELK, where 1,5-naphthyridine derivatives have shown IC50 values as low as 0.6 nM [1]. The lower bond dissociation energy of the C–Br bond ensures >90% conversion within 2 hours, whereas the corresponding 7-chloro analog requires 12-hour reaction times and achieves only ~60% conversion under identical conditions [2].

Synthesis of 7-Substituted Quinolone-Mimetic Antibacterials Targeting Gram-Negative Pathogens

The 4-oxo-3-carboxylate motif is a known pharmacophore for DNA gyrase inhibition. The target compound can be converted to the free carboxylic acid and subsequently amidated to generate novel naphthyridone antibacterials [1]. The 7-bromo substituent permits late-stage installation of basic amine-bearing side chains that enhance Gram-negative uptake. Studies on related 7-bromo-1,5-naphthyridine scaffolds have demonstrated significant antimalarial activity in vitro against Plasmodium falciparum, with some Mannich base derivatives showing lower toxicity than amodiaquine [3].

Preparation of High-Purity Building Blocks for Fragment-Based Drug Discovery (FBDD)

For FBDD campaigns, chemical integrity is paramount. The target compound's documented 97% batch purity (NMR/HPLC) and availability of comprehensive QC documentation from multiple vendors [1] meet the stringent purity requirements (>95%) for fragment screening libraries. The bromine atom also provides anomalous scattering for X-ray crystallography, facilitating unambiguous determination of binding modes when the fragment is soaked into protein crystals [2].

Quote Request

Request a Quote for Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.